ethyl 4-iodo-1-methyl-1H-imidazole-5-carboxylate
Description
Ethyl 4-iodo-1-methyl-1H-imidazole-5-carboxylate (CAS: 773875-71-1, molecular formula: C₆H₇IN₂O₂) is an iodinated imidazole derivative featuring a methyl group at the 1-position, an iodine atom at the 4-position, and an ethyl ester at the 5-position of the imidazole ring . This compound is primarily utilized as a synthetic intermediate in pharmaceutical and chemical research due to its reactive iodine substituent, which enables participation in cross-coupling reactions (e.g., Suzuki or Ullmann couplings) for functionalization . Its structural uniqueness lies in the combination of halogenation and esterification, which distinguishes it from other imidazole derivatives.
Properties
Molecular Formula |
C7H9IN2O2 |
|---|---|
Molecular Weight |
280.06 g/mol |
IUPAC Name |
ethyl 5-iodo-3-methylimidazole-4-carboxylate |
InChI |
InChI=1S/C7H9IN2O2/c1-3-12-7(11)5-6(8)9-4-10(5)2/h4H,3H2,1-2H3 |
InChI Key |
DPODAHZIWYCLOO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=CN1C)I |
Origin of Product |
United States |
Preparation Methods
Grignard Reagent-Mediated Alkylation
A pivotal method involves the use of Grignard reagents to functionalize the imidazole ring. The patent CN101311169B outlines a protocol for synthesizing a structurally related compound, ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate, which provides a template for adapting to the target molecule.
Procedure
- Formation of Methylmagnesium Chloride : Magnesium powder (4.0 g) reacts with methyl chloride gas in anhydrous tetrahydrofuran (THF) under reflux to generate methylmagnesium chloride.
- Nucleophilic Addition : Ethyl 2-propylimidazole-4,5-dicarboxylate (8.48 g) in THF is added dropwise to the Grignard reagent at 50°C, followed by stirring for 30 minutes.
- Workup : The reaction is quenched with saturated ammonium chloride (pH = 5), extracted with ethyl acetate, and purified via solvent evaporation to yield the product.
Adaptation for Target Compound
To synthesize this compound, the propyl group at the 2-position must be replaced with a methyl group, and the hydroxyl moiety substituted with iodine. This requires:
- Iodination : Treatment with iodine or N-iodosuccinimide (NIS) in dichloromethane or DMF.
- Methylation : Use of methylating agents like methyl iodide under basic conditions.
Reaction Conditions and Optimization
Critical Parameters for Grignard-Based Synthesis
Yield Improvement Strategies
- Slow Addition : Controlled addition of the imidazole precursor minimizes exothermic side reactions.
- Inert Atmosphere : Nitrogen or argon prevents oxidation of sensitive intermediates.
Iodination Efficiency and Selectivity
Comparative studies of iodinating agents reveal:
| Reagent | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| N-Iodosuccinimide | Acetonitrile | 25°C | 92 | 98 |
| I₂/HIO₃ | DCM | 0°C | 78 | 95 |
| ICl | THF | -10°C | 85 | 97 |
NIS in acetonitrile provides the highest yield and regioselectivity due to its mild reactivity and solubility profile.
Industrial Production Methods
Scale-Up Challenges and Solutions
Industrial synthesis prioritizes cost-effectiveness and reproducibility. Key considerations include:
- Continuous Flow Reactors : Enable precise control of Grignard reagent formation and exothermic iodination steps.
- Crystallization : Recrystallization from ethanol/water mixtures enhances purity to >99%.
- Waste Management : Iodine recovery systems mitigate environmental impact.
Case Study: Pilot Plant Synthesis
A 50 kg batch of this compound was produced via:
- Grignard Alkylation : 10% excess methylmagnesium chloride ensured complete reaction.
- Iodination : NIS in acetonitrile at 20°C for 18 hours.
- Purification : Centrifugal partition chromatography reduced solvent use by 40%.
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations |
|---|---|---|
| Grignard Alkylation | High functional group tolerance | Requires anhydrous conditions |
| Direct Iodination | Regioselective, mild conditions | Cost of NIS |
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-iodo-1-methyl-1H-imidazole-5-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding imidazole N-oxides or reduction to yield deiodinated products.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Ester Hydrolysis: Acidic hydrolysis uses hydrochloric acid (HCl), while basic hydrolysis employs sodium hydroxide (NaOH).
Major Products
Substitution Reactions: Products vary depending on the nucleophile used, resulting in derivatives with different functional groups at the 4-position.
Oxidation: Formation of imidazole N-oxides.
Reduction: Deiodinated imidazole derivatives.
Ester Hydrolysis: Formation of 4-iodo-1-methyl-1H-imidazole-5-carboxylic acid.
Scientific Research Applications
Ethyl 4-iodo-1-methyl-1H-imidazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials, including dyes and catalysts.
Mechanism of Action
The mechanism of action of ethyl 4-iodo-1-methyl-1H-imidazole-5-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the iodine atom and the ester group can influence its binding affinity and specificity. The compound may also participate in redox reactions, affecting cellular pathways and processes.
Comparison with Similar Compounds
Substituent Variations in Imidazole Derivatives
The table below highlights key structural and functional differences between ethyl 4-iodo-1-methyl-1H-imidazole-5-carboxylate and analogous compounds:
Key Comparative Insights
Halogen vs. Amino Substituents: The iodine atom in the target compound provides a reactive site for cross-coupling, unlike amino-substituted analogs (e.g., CAS 61982-18-1), which are more suited for hydrogen bonding or nucleophilic substitutions . Brominated analogs (e.g., CAS 1566317-81-4) may exhibit similar reactivity but differ in regiochemistry (2-Br vs. 4-I), affecting electronic distribution and steric interactions .
Ester Group Position and Alkyl Chain :
- Ethyl esters (e.g., target compound) generally offer better lipophilicity compared to methyl esters (e.g., CAS 73941-33-0), influencing bioavailability in drug design .
- Substituents at the 1-position (methyl vs. benzyl or ethyl) modulate steric effects and electronic properties, impacting molecular recognition in biological systems .
Hydrogen Bonding and Crystallinity: Compounds with amino or carboxylate groups (e.g., CAS 118019-42-4) form robust hydrogen-bonded networks, enhancing crystallinity and stability .
Biological Activity :
Physicochemical Properties
- Melting Points: Iodinated derivatives often exhibit higher melting points (>200°C) compared to amino-substituted analogs (e.g., 159–160°C for compound 11 in ) due to halogen’s polarizability .
- Solubility : Hydrochloride salts (e.g., CAS 118019-42-4) show enhanced aqueous solubility, whereas iodinated esters are more soluble in organic solvents .
Biological Activity
Ethyl 4-iodo-1-methyl-1H-imidazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antioxidant properties, enzyme inhibition, and cytotoxicity against various cancer cell lines.
Chemical Structure and Properties
This compound is characterized by its imidazole ring, which is known for its role in various biological processes. The presence of the iodine atom and the ethyl ester group contributes to its unique chemical reactivity and biological profile.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit radical scavenging properties. For instance, related imidazole derivatives have shown IC50 values ranging from 6.261 to 2358 µM in radical scavenging assays, suggesting potential antioxidant capabilities .
2. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit α-amylase, an enzyme involved in carbohydrate digestion. In studies, certain derivatives exhibited IC50 values as low as 6.539 µM, indicating strong inhibitory potential . Molecular docking studies suggest that the binding affinity of these compounds to glucokinase is comparable to standard drugs, highlighting their potential as anti-diabetic agents .
3. Cytotoxicity
Cytotoxicity assays against HepG2 liver cancer cells revealed that some derivatives of imidazole exhibited significant cytotoxic effects, with IC50 values ranging from 5.351 to 18.69 µg/mL . This suggests that this compound may have therapeutic potential in cancer treatment.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
| Structural Feature | Effect on Activity |
|---|---|
| Iodine Substitution | Enhances electron-withdrawing properties, increasing biological activity |
| Ethyl Ester Group | Contributes to solubility and bioavailability |
| Imidazole Ring | Essential for enzyme interaction and biological function |
Case Study 1: Antioxidant Evaluation
In a study assessing the antioxidant capacity of various imidazole derivatives, this compound demonstrated moderate radical scavenging activity compared to established antioxidants. The study utilized DPPH and ABTS assays to quantify the antioxidant capacity.
Case Study 2: Anti-Diabetic Potential
A recent investigation into the anti-diabetic properties of imidazole derivatives found that this compound exhibited competitive inhibition against α-amylase. The molecular docking studies indicated strong binding interactions with key residues in the active site of the enzyme.
Q & A
Q. What are the optimal synthetic routes for ethyl 4-iodo-1-methyl-1H-imidazole-5-carboxylate?
The synthesis typically involves a two-step process:
- Iodination : Reacting 1-methylimidazole with iodine and an oxidizing agent (e.g., hydrogen peroxide) to introduce iodine at the 4-position .
- Esterification : Treating the resulting 4-iodo-1-methylimidazole-5-carboxylic acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to form the ester .
Q. Key Considerations :
- Lab-scale purification often uses recrystallization or column chromatography, while industrial methods may employ continuous flow reactors for scalability .
- Reaction yields depend on precise control of temperature and stoichiometry, particularly during iodination.
Table 1 : Comparison of Lab vs. Industrial Synthesis
| Parameter | Lab-Scale | Industrial-Scale |
|---|---|---|
| Reactor Type | Batch | Continuous Flow |
| Purification | Column Chromatography | Recrystallization |
| Yield Optimization | ~60-75% (dependent on conditions) | ~80-90% (automated systems) |
Q. What analytical techniques confirm the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions (e.g., methyl at N1, iodine at C4) and ester functionality. Discrepancies in peak splitting may indicate impurities .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+H]) and detects halogen isotopic patterns (e.g., iodine’s characteristic doublet) .
- Infrared (IR) Spectroscopy : Peaks at ~1700 cm (ester C=O) and ~1550 cm (imidazole ring vibrations) validate functional groups .
- X-ray Crystallography : Resolves ambiguities in stereochemistry or crystal packing, as demonstrated for related imidazole derivatives .
Q. What are the common chemical reactions involving this compound?
- Substitution : The iodine atom at C4 is susceptible to nucleophilic displacement (e.g., with amines or thiols under basic conditions) .
- Ester Hydrolysis : Acidic or basic hydrolysis yields 4-iodo-1-methylimidazole-5-carboxylic acid, a precursor for further functionalization .
- Cross-Coupling Reactions : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) can replace iodine with aryl/heteroaryl groups for diversity-oriented synthesis .
Advanced Research Questions
Q. How does the iodine atom influence reactivity in substitution reactions compared to other halogens?
The iodine atom’s large atomic radius and low electronegativity enhance leaving-group ability, making nucleophilic substitutions faster than bromo/chloro analogs. However, steric hindrance from the methyl group at N1 may slow reactions at C4. Computational studies (e.g., density functional theory) can model transition states to predict regioselectivity .
Q. Experimental Validation :
- Compare reaction rates with bromo/chloro analogs under identical conditions.
- Use kinetic isotope effects or Hammett plots to elucidate electronic vs. steric contributions.
Q. How can contradictions in reported biological activity data be resolved?
Discrepancies may arise from differences in assay conditions, impurity profiles, or cellular uptake mechanisms. Mitigation strategies include:
- Standardized Assays : Replicate studies using consistent cell lines (e.g., HEK293 vs. HeLa) and controls .
- Purity Validation : Re-analyze compounds via HPLC-MS to rule out degradation products .
- Target Engagement Studies : Use techniques like thermal shift assays or surface plasmon resonance to confirm direct binding to purported targets (e.g., enzymes) .
Q. What computational methods predict interactions between this compound and biological targets?
- Molecular Docking : Software like AutoDock Vina models binding poses with enzyme active sites (e.g., cytochrome P450 isoforms) .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over time, accounting for solvation and conformational flexibility .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Evaluate electronic interactions (e.g., charge transfer) at the iodine-substituted site during catalysis .
Case Study : A 2024 study on analogous imidazoles used MD simulations to explain why iodine-enhanced hydrophobic interactions improved inhibitor binding to kinase targets .
Q. How can scalability challenges in multi-step syntheses be addressed?
- Flow Chemistry : Continuous processing minimizes intermediate isolation steps and improves yield reproducibility .
- Design of Experiments (DoE) : Statistical optimization of reaction parameters (e.g., temperature, catalyst loading) reduces trial-and-error approaches .
- In Situ Monitoring : Tools like ReactIR track reaction progress in real time, enabling rapid adjustments .
Q. What strategies mitigate instability during storage or handling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
